

# Spectroscopic Profile of 3-allyl-1H-indole: A Technical Guide

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## Compound of Interest

Compound Name: 3-Allyl-1H-indole

Cat. No.: B102427

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound **3-allyl-1H-indole**. The information presented herein is crucial for the identification, characterization, and quality control of this molecule in research and development settings. The guide summarizes key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive spectroscopic signature of the compound.

## Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for **3-allyl-1H-indole**.

**Table 1: <sup>1</sup>H NMR Spectroscopic Data**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

**Table 2: <sup>13</sup>C NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

### Table 3: IR Spectroscopic Data

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
Data not available in search results	

### Table 4: Mass Spectrometry Data

m/z	Assignment
Data not available in search results	

Note: Despite a comprehensive search, specific, experimentally-derived quantitative NMR, IR, and MS data for **3-allyl-1H-indole** were not found in the available literature. The tables are provided as a template for data population once this information becomes accessible.

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are critical for reproducibility and data comparison. While specific protocols for **3-allyl-1H-indole** are not available, the following represents a general methodology typically employed for the spectroscopic analysis of indole derivatives.

General Procedure for Spectroscopic Analysis:

A sample of purified **3-allyl-1H-indole** would be subjected to the following analyses:

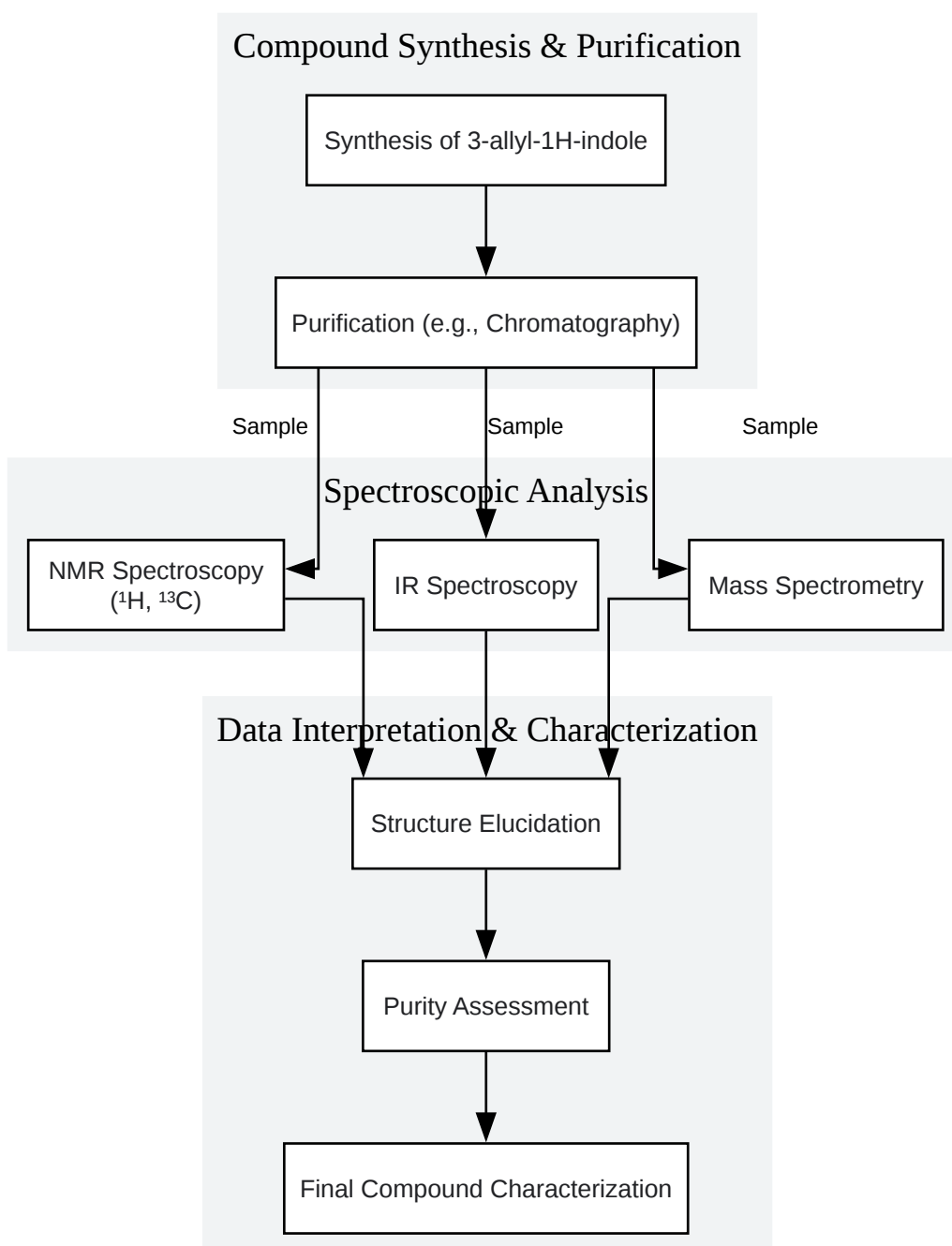
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
  - The sample would be dissolved in a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal

standard (0.00 ppm).

- Data acquisition parameters, including pulse sequences, acquisition times, and relaxation delays, would be optimized to ensure high-quality spectra.
- Infrared (IR) Spectroscopy:
  - The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
  - The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
  - The spectrum would be recorded over a typical range of 4000-400  $\text{cm}^{-1}$  with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Mass Spectrometry (MS):
  - Mass spectra would be acquired using a mass spectrometer, with electron ionization (EI) being a common technique for such molecules.
  - The sample would be introduced into the ion source, and the resulting mass-to-charge ratio ( $m/z$ ) of the molecular ion and fragment ions would be recorded.
  - High-resolution mass spectrometry (HRMS) could be employed to determine the exact mass and elemental composition.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized organic compound like **3-allyl-1H-indole**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **3-allyl-1H-indole**.

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